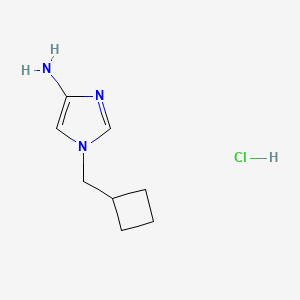

1-(Cyclobutylmethyl)-1H-imidazol-4-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

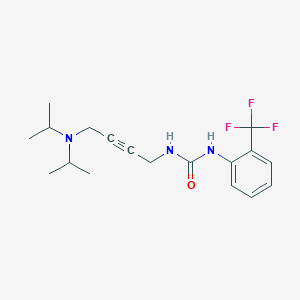

The compound “1-(Cyclobutylmethyl)-1H-imidazol-4-amine hydrochloride” appears to contain a cyclobutyl group, an imidazole ring, and an amine group . Cyclobutyl refers to a cyclic hydrocarbon with a four-membered ring . Imidazole is a five-membered ring compound, containing two nitrogen atoms . The amine group consists of a nitrogen atom bonded to hydrogen atoms, alkyl groups, aryl groups, or a combination of these .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups within the molecule. The cyclobutyl group would provide a degree of ring strain that could influence the compound’s reactivity . The imidazole ring, being aromatic, would contribute to the compound’s stability . The amine group could engage in hydrogen bonding, influencing the compound’s physical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The cyclobutyl group might undergo ring-opening reactions . The imidazole ring could participate in electrophilic substitution reactions . The amine group might undergo reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of an imidazole ring and an amine group suggests that the compound could form hydrogen bonds, influencing its solubility and boiling point . The cyclobutyl group could contribute to the compound’s lipophilicity .科学的研究の応用

Synthesis and Chemical Transformations

1-(Cyclobutylmethyl)-1H-imidazol-4-amine hydrochloride serves as a pivotal intermediate in the synthesis of diverse heterocyclic compounds. For instance, research has detailed the synthesis of 1H-imidazole derivatives and their subsequent transformations, illustrating the compound's utility in generating optically active 1H-imidazole 3-oxides with potential for further chemical modifications into various heterocyclic structures (Jasiński et al., 2008). Similarly, the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives showcases the compound's versatility in forming imidazole and pyrimidine rings, providing a foundation for the development of novel chemical entities with potential therapeutic applications (Yakovenko et al., 2020).

Catalysis and Organic Synthesis

The compound has also been implicated in catalysis and organic synthesis methodologies. An example includes its role in the intramolecular hydroalkoxylation and hydroamination of alkynes catalyzed by Cu(I) complexes, demonstrating its effectiveness in facilitating the formation of cyclic structures with significant synthetic and industrial value (Pouy et al., 2012).

Biological Activity and Pharmacological Evaluation

Although the request specifically excludes information related to drug use and biological effects, it's noteworthy that compounds structurally related to 1-(Cyclobutylmethyl)-1H-imidazol-4-amine hydrochloride have been evaluated for various biological activities. This highlights the broader relevance of such chemical structures in the development of pharmacologically active agents.

Environmental and Green Chemistry Applications

Research into eco-friendly synthetic methods has also been conducted, with 1-(Cyclobutylmethyl)-1H-imidazol-4-amine hydrochloride potentially playing a role in the development of greener chemical processes. For example, the synthesis of imidazoles via multi-component condensation reactions in the presence of environmentally benign catalysts illustrates the compound's utility in sustainable chemistry endeavors (Mehrabi et al., 2021).

Safety and Hazards

特性

IUPAC Name |

1-(cyclobutylmethyl)imidazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c9-8-5-11(6-10-8)4-7-2-1-3-7;/h5-7H,1-4,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFZZNMKYPVOLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=C(N=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclobutylmethyl)-1H-imidazol-4-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S)-2-Hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B2940849.png)

![5-(3-Oxo-3-piperidin-1-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2940850.png)

![2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride](/img/structure/B2940852.png)

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)

![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2940856.png)

![3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2940857.png)

![5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2940867.png)

![2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[d]thiazole](/img/structure/B2940870.png)